molecular formula C17H12N2O2 B14124152 5-Nitro-2,4-diphenylpyridine

5-Nitro-2,4-diphenylpyridine

Cat. No.: B14124152
M. Wt: 276.29 g/mol
InChI Key: JDXCGDYTHZYIQV-UHFFFAOYSA-N
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Description

5-Nitro-2,4-diphenylpyridine is a heterocyclic aromatic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2,4-diphenylpyridine typically involves the nitration of 2,4-diphenylpyridine. One common method is the reaction of 2,4-diphenylpyridine with nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2,4-diphenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or hydrazines in the presence of a base.

Major Products Formed

Scientific Research Applications

5-Nitro-2,4-diphenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2,4-diphenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an electron acceptor, participating in redox reactions within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2,4-diphenylpyridine is unique due to the presence of both nitro and phenyl groups on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

5-nitro-2,4-diphenylpyridine

InChI

InChI=1S/C17H12N2O2/c20-19(21)17-12-18-16(14-9-5-2-6-10-14)11-15(17)13-7-3-1-4-8-13/h1-12H

InChI Key

JDXCGDYTHZYIQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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